molecular formula C9H22NNaO7P2 B1674143 依班膦酸钠一水合物 CAS No. 138926-19-9

依班膦酸钠一水合物

货号: B1674143
CAS 编号: 138926-19-9
分子量: 341.21 g/mol
InChI 键: LXLBEOAZMZAZND-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis in postmenopausal women. It is also used to manage bone metastases and hypercalcemia of malignancy . The compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

科学研究应用

Treatment and Prevention of Osteoporosis

Ibandronate sodium is predominantly indicated for the treatment and prevention of osteoporosis in postmenopausal women. The drug works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.

Clinical Efficacy

  • Study Findings : A pivotal study demonstrated that daily oral ibandronate significantly reduced the incidence of new vertebral fractures by 50–52% compared to placebo after three years of treatment . Long-term studies have confirmed its efficacy over five years, with a relative risk reduction (RRR) of 49% in clinical vertebral fractures .
  • Dosing Regimens : Ibandronate can be administered daily or monthly, with recent studies indicating that both dosing regimens effectively increase BMD without significant differences in fracture outcomes .
Dosing Regimen BMD Increase (Lumbar Spine) Fracture Risk Reduction
Daily 2.5 mg3.4% after 48 weeks59% (1-year RRR)
Monthly 150 mg3.5% after 48 weeks59% (1-year RRR)

Management of Bone Metastases

Ibandronate sodium is also utilized in managing skeletal-related events (SREs) in patients with bone metastases from cancers such as breast cancer and multiple myeloma.

Clinical Evidence

  • Efficacy in Cancer Patients : In a clinical trial involving breast cancer patients with bone metastases, ibandronate treatment resulted in a significant reduction in SREs compared to placebo, with a relative risk reduction of 38% . This highlights its role not only in preventing osteoporosis but also in mitigating complications associated with metastatic bone disease.

Safety Profile and Adverse Effects

While ibandronate is generally well-tolerated, it is important to consider its safety profile and potential adverse effects.

Common Adverse Effects

  • Musculoskeletal pain
  • Gastrointestinal disturbances, such as dyspepsia
  • Rare but serious conditions include osteonecrosis of the jaw and atypical femoral fractures .

Long-term Safety Studies

Long-term studies have shown that while ibandronate has a favorable safety profile compared to placebo, monitoring for adverse effects is crucial, especially during extended therapy periods .

Case Studies and Real-World Applications

Several case studies provide insights into the practical applications of ibandronate sodium:

  • Case Study on Osteoporosis Management : A cohort study involving postmenopausal women treated with ibandronate demonstrated significant improvements in BMD and a marked decrease in vertebral fractures over three years .
  • Case Study on Bone Metastases : In patients receiving ibandronate for metastatic breast cancer, a retrospective analysis indicated fewer hospitalizations due to skeletal complications compared to historical controls not receiving bisphosphonates .

作用机制

Target of Action

Ibandronate sodium monohydrate, a third-generation bisphosphonate, primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, ibandronate can effectively inhibit bone resorption .

Mode of Action

Ibandronate’s mode of action is based on its affinity for hydroxyapatite , a component of the mineral matrix of bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone-resorbing activity .

Biochemical Pathways

Ibandronate affects the mevalonate pathway within osteoclasts . It inhibits key components of this pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for the post-translational prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis, or programmed cell death . Ibandronate also activates caspase-3, which contributes to apoptosis .

Pharmacokinetics

Oral ibandronate has a bioavailability of 0.63% . In a study of healthy males, a 10mg oral dose had a peak time (Tmax) of 1.1±0.6 hours and a peak concentration (Cmax) of 4.1±2.6ng/mL . The terminal half-life of ibandronate can be up to 157 hours . Approximately 50% to 60% of the absorbed dose is excreted unchanged in the urine .

Result of Action

The primary result of ibandronate’s action is a decrease in the rate of bone resorption , leading to an indirect increase in bone mineral density . This makes bones stronger and reduces the risk for bone fractures . It is used to prevent and treat osteoporosis in postmenopausal women .

Action Environment

The action of ibandronate is influenced by various environmental factors. For instance, it should be administered orally with a full glass of plain water at least 60 minutes prior to any food, beverages, or medications . This is because the absorption of ibandronate can be affected by food and certain medications . Additionally, ibandronate’s efficacy can be influenced by the patient’s renal function . Patients with impaired renal function may have higher exposure to the drug .

生化分析

Biochemical Properties

Ibandronate Sodium Monohydrate is a highly potent nitrogen-containing bisphosphonate . It acts by inhibiting osteoclast-mediated bone resorption . The action of Ibandronate on bone tissue is based on its affinity for hydroxyapatite, which is part of the mineral matrix of bone .

Cellular Effects

Ibandronate Sodium Monohydrate has significant effects on various types of cells and cellular processes. It inhibits osteoclast activity and reduces bone resorption and turnover . It also significantly reduces endothelial cell growth and capillary-like tube formation, and increases apoptosis of endothelial cells .

Molecular Mechanism

The molecular mechanism of Ibandronate Sodium Monohydrate involves its binding to hydroxyapatite in the bone. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Temporal Effects in Laboratory Settings

The crystalline form of Ibandronate Sodium Monohydrate undergoes reversible thermal dehydration and rehydration, according to its hygroscopic nature and the arrangement of the water molecules in the crystal lattice . The water loss causes a phase transition to a more dense phase that can be rehydrated if it is left in a humid environment .

Metabolic Pathways

Ibandronate Sodium Monohydrate is not metabolized in humans . It is predominantly eliminated in the urine and the unabsorbed drug is eliminated unchanged in the feces .

Transport and Distribution

The apparent terminal volume of distribution of Ibandronate Sodium Monohydrate is 90-368L in healthy subjects and 103L in postmenopausal women with osteopenia .

Subcellular Localization

Bisphosphonates like Ibandronate Sodium Monohydrate are taken into the bone where they bind to hydroxyapatite . This suggests that the subcellular localization of Ibandronate Sodium Monohydrate is likely within the osteoclasts, the cells responsible for bone resorption .

准备方法

The synthesis of ibandronate sodium monohydrate involves the reaction of ibandronic acid with sodium hydroxide, resulting in the formation of the monosodium salt. This compound is then isolated as a 2-propanol hemisolvate and hemihydrated adduct. Finally, crystallization from a water/acetone binary mixture yields the monohydrated adduct as crystalline powders . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the determination and validation of ibandronate sodium in pharmaceutical formulations .

化学反应分析

Ibandronate sodium monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for neutralization and various solvents like water and acetone for crystallization . The major products formed from these reactions are typically the monosodium salt and its hydrated forms .

相似化合物的比较

生物活性

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies related to ibandronate sodium monohydrate.

Ibandronate exerts its effects through several mechanisms:

  • Inhibition of Osteoclast Activity : Ibandronate binds to hydroxyapatite in bone tissue, which is crucial for osteoclast function. The drug inhibits osteoclast activity by inducing apoptosis and disrupting the cytoskeletal organization necessary for bone resorption .
  • Reduction of Bone Turnover : It significantly lowers biochemical markers of bone turnover, such as alkaline phosphatase (ALP) and C-terminal telopeptide (CTx), indicating a decrease in bone resorption rates .
  • Anti-Angiogenic Properties : Ibandronate also shows potential anti-angiogenic effects, which may contribute to its therapeutic benefits in conditions like metastatic bone disease .

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

  • Absorption : The oral bioavailability of ibandronate is approximately 0.6%, significantly reduced when taken with food or beverages other than water. Intravenous administration leads to higher bioavailability .
  • Distribution : After absorption, ibandronate binds extensively to bone, with a terminal volume of distribution ranging from 90 to 368 L. It has a long half-life, ranging from 37 to 157 hours, allowing for sustained therapeutic effects .
  • Elimination : The drug is primarily eliminated unchanged via urine, with minimal metabolism occurring in humans .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of ibandronate:

Case Study Findings

  • Postmenopausal Osteoporosis :
    • A study involving 2,946 postmenopausal women showed that daily and intermittent dosing of ibandronate significantly reduced the risk of vertebral fractures by 62% and 50%, respectively. The treatment also normalized bone turnover rates and increased BMD significantly over three years .
  • Comparison with Zoledronate :
    • In a retrospective analysis of 215 patients with senile osteoporosis treated with either ibandronate or zoledronate, both treatments showed similar therapeutic response rates (96.52% for ibandronate vs. 93% for zoledronate) without significant differences in adverse effects or quality of life improvements .
  • Metastatic Bone Disease :
    • In clinical trials assessing patients with metastatic breast cancer, ibandronate demonstrated a significant reduction in skeletal-related events compared to placebo (SMPR: 0.99 vs. 1.15; p=0.041). Additionally, it was associated with improved pain scores and quality of life metrics .

Summary of Efficacy Results

ConditionTreatment GroupTotal Response Rate (%)Significant Findings
Postmenopausal OsteoporosisIbandronate96.52Reduced vertebral fracture risk by 62%
Senile OsteoporosisIbandronate96.52Similar efficacy to zoledronate
Metastatic Bone DiseaseIbandronateNot specifiedReduced skeletal-related events (p=0.041)

Adverse Effects

While ibandronate is generally well-tolerated, some adverse effects include:

  • Gastrointestinal issues (e.g., esophagitis)
  • Hypocalcemia
  • Musculoskeletal pain
  • Rare cases of osteonecrosis of the jaw and atypical femur fractures .

属性

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLBEOAZMZAZND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046618
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138844-81-2, 138926-19-9
Record name Ibandronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ibandronate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBANDRONATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibandronate sodium monohydrate
Reactant of Route 2
Reactant of Route 2
Ibandronate sodium monohydrate
Reactant of Route 3
Ibandronate sodium monohydrate
Reactant of Route 4
Ibandronate sodium monohydrate
Reactant of Route 5
Reactant of Route 5
Ibandronate sodium monohydrate
Reactant of Route 6
Reactant of Route 6
Ibandronate sodium monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。